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Compound of Interest

Compound Name: 10-Hydroxy-16-epiaffinine

Cat. No.: B1159533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroactive properties of the iboga alkaloids,

ibogaine and its primary metabolite noribogaine, alongside the well-characterized psychoactive

compounds fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and apomorphine, a

dopamine agonist. Due to the limited availability of specific data on 10-Hydroxy-16-
epiaffinine, this guide focuses on its more extensively studied structural relatives to provide a

relevant and data-driven comparison for neuropharmacological research.

Data Presentation: Comparative Receptor Binding
Affinities
The following tables summarize the in vitro binding affinities (Ki in nM and IC50 in µM) of

ibogaine, noribogaine, fluoxetine, and apomorphine for key neuronal receptors and

transporters. Lower values indicate higher binding affinity.

Table 1: Binding Affinities (Ki in nM) for Serotonin and Dopamine Transporters and Receptors
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Data for Ibogaine and Noribogaine from various sources. Fluoxetine data primarily from[1].

Apomorphine data from various sources.

Table 2: Binding Affinities (Ki in µM and IC50 in µM) for Opioid and NMDA Receptors

Compound
µ-Opioid (Ki,
µM)

κ-Opioid (Ki,
µM)

δ-Opioid (Ki,
µM)

NMDA
Receptor
(IC50, µM)

Ibogaine 11.04[2] 3.77[2] >100[2] 3.1[3]

Noribogaine 2.66[2] 0.96[2] 24.72[2] -

Fluoxetine - - - -

Apomorphine - - - -

Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays.

Below is a generalized protocol for this technique.
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General Radioligand Binding Assay Protocol
Objective: To determine the binding affinity of a test compound for a specific receptor by

measuring the displacement of a radiolabeled ligand.

Materials:

Receptor Source: Homogenized tissue from specific brain regions (e.g., rat striatum for

dopamine receptors) or cell lines expressing the receptor of interest.

Radioligand: A high-affinity, specific radioactive ligand for the target receptor (e.g.,

[³H]citalopram for SERT, [³H]spiperone for D2 receptors, [³H]DAMGO for µ-opioid receptors,

[³H]MK-801 for the NMDA receptor).

Test Compounds: Ibogaine, noribogaine, fluoxetine, apomorphine, and a known displacer for

determining non-specific binding.

Assay Buffer: Buffer appropriate for the specific receptor being studied.

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

Scintillation Counter: To measure radioactivity.

Procedure:

Membrane Preparation: The receptor source tissue or cells are homogenized and

centrifuged to isolate a membrane fraction containing the receptors. The protein

concentration of the membrane preparation is determined.

Assay Setup: The assay is typically performed in a 96-well plate.

Total Binding: Wells containing the membrane preparation and the radioligand.

Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a

high concentration of a non-radioactive drug known to bind to the receptor, which

displaces the radioligand from all specific binding sites.
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Competitive Binding: Wells containing the membrane preparation, the radioligand, and

varying concentrations of the test compound.

Incubation: The plate is incubated at a specific temperature for a set time to allow the binding

to reach equilibrium.

Filtration: The contents of each well are rapidly filtered through a glass fiber filter. The filter

traps the membranes with the bound radioligand, while the unbound radioligand passes

through.

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound

radioligand.

Counting: The radioactivity on each filter is measured using a liquid scintillation counter.

Data Analysis:

Specific binding is calculated by subtracting non-specific binding from total binding.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by plotting the percentage of specific binding against the

log concentration of the test compound.

The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-

Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualization
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Caption: Workflow of a typical radioligand binding assay.
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Caption: Simplified signaling pathways of the compared compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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